
N-(4-butylphenyl)-2-iodoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-2-iodoacetamide: is an organic compound that features an iodine atom attached to an acetamide group, which is further connected to a butyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-butylphenyl)-2-iodoacetamide typically begins with 4-butylaniline and iodoacetic acid.
Reaction Steps:
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodine atom in N-(4-butylphenyl)-2-iodoacetamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phenyl ring or the amide group.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted amides.
Oxidation Products: Oxidized derivatives of the phenyl ring or the amide group.
Reduction Products: Reduced forms of the amide group or the phenyl ring.
科学的研究の応用
Chemistry:
Synthetic Intermediate: N-(4-butylphenyl)-2-iodoacetamide is used as an intermediate in the synthesis of more complex organic molecules.
Cross-Coupling Reactions: It serves as a substrate in various cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Drug Development: It is used in the development of new pharmaceuticals due to its ability to form stable amide bonds.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
作用機序
The mechanism by which N-(4-butylphenyl)-2-iodoacetamide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can facilitate the formation of reactive intermediates, which can then interact with biological targets.
類似化合物との比較
N-(4-iodo-1,3-diphenylbutyl) acrylamide: This compound has a similar structure but with an acrylamide group instead of an acetamide group.
N-(4-bromophenyl)-2-chloroacetamide: This compound has a bromine atom instead of iodine and a chloroacetamide group.
Uniqueness:
Iodine Atom: The presence of the iodine atom in N-(4-butylphenyl)-2-iodoacetamide makes it particularly reactive in substitution and coupling reactions.
Butyl Group: The butyl group on the phenyl ring can influence the compound’s solubility and reactivity compared to similar compounds with different substituents.
特性
分子式 |
C12H16INO |
|---|---|
分子量 |
317.17 g/mol |
IUPAC名 |
N-(4-butylphenyl)-2-iodoacetamide |
InChI |
InChI=1S/C12H16INO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15) |
InChIキー |
OITIQHRCIQJOIZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


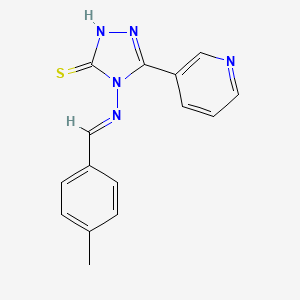
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046348.png)
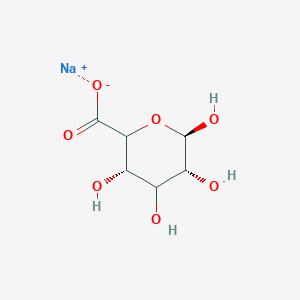
![7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR](/img/structure/B12046357.png)
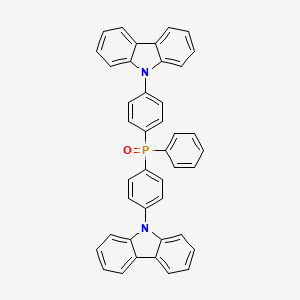
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12046377.png)
![acetic acid;(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12046387.png)
![3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12046396.png)
![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12046399.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046401.png)
![1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12046402.png)
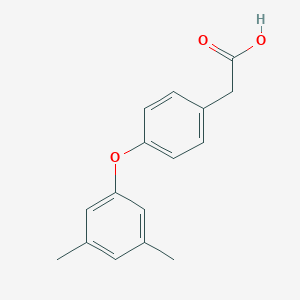
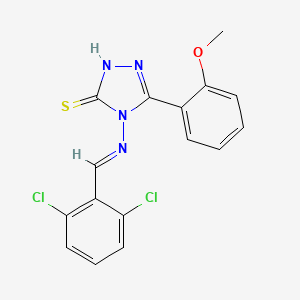
![(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile](/img/structure/B12046415.png)
